molecular formula C21H15IN2O5 B11564915 4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate

4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate

Cat. No.: B11564915
M. Wt: 502.3 g/mol
InChI Key: CGEYMNYIJMOGSB-UHFFFAOYSA-N
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Description

4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is a complex organic compound that belongs to the class of Schiff base esters These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science

Preparation Methods

The synthesis of 4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of Schiff Base: The initial step involves the condensation of 4-iodoaniline with 4-hydroxybenzaldehyde in absolute ethanol under reflux conditions. This reaction forms the Schiff base intermediate.

    Esterification: The Schiff base intermediate is then reacted with 4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane.

Chemical Reactions Analysis

4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar compounds include other Schiff base esters and derivatives of 4-iodoaniline. Some examples are:

    4-[(E)-[(4-Bromophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate: Similar structure but with a bromine atom instead of iodine.

    4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate: Similar structure but with a chlorine atom instead of iodine.

    4-[(E)-[(4-Fluorophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate: Similar structure but with a fluorine atom instead of iodine.

Properties

Molecular Formula

C21H15IN2O5

Molecular Weight

502.3 g/mol

IUPAC Name

[4-[(4-iodophenyl)iminomethyl]-2-nitrophenyl] 4-methoxybenzoate

InChI

InChI=1S/C21H15IN2O5/c1-28-18-9-3-15(4-10-18)21(25)29-20-11-2-14(12-19(20)24(26)27)13-23-17-7-5-16(22)6-8-17/h2-13H,1H3

InChI Key

CGEYMNYIJMOGSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=C(C=C3)I)[N+](=O)[O-]

Origin of Product

United States

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